molecular formula C17H15Cl3N2O B11974822 (2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide

(2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide

Cat. No.: B11974822
M. Wt: 369.7 g/mol
InChI Key: OEDPQWMZUCBDKM-VAWYXSNFSA-N
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Description

(2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide is a synthetic organic compound characterized by its unique structure, which includes an anilino group, a trichloroethyl group, and a phenylpropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide typically involves the reaction of aniline with 2,2,2-trichloroethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide: shares structural similarities with other compounds containing anilino, trichloroethyl, and phenylpropenamide groups.

    N-(1-anilino-2,2,2-trichloroethyl)-3-phenyl-2-propenamide: A closely related compound with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15Cl3N2O

Molecular Weight

369.7 g/mol

IUPAC Name

(E)-N-(1-anilino-2,2,2-trichloroethyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H15Cl3N2O/c18-17(19,20)16(21-14-9-5-2-6-10-14)22-15(23)12-11-13-7-3-1-4-8-13/h1-12,16,21H,(H,22,23)/b12-11+

InChI Key

OEDPQWMZUCBDKM-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2

Origin of Product

United States

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